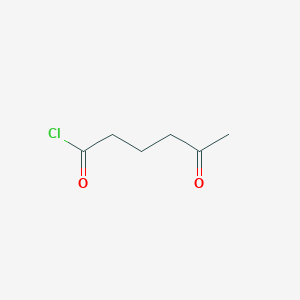

5-Ketohexanoylchloride

Descripción

5-Ketohexanoylchloride (systematic name: 5-oxohexanoyl chloride) is an acyl chloride derivative characterized by a six-carbon chain with a ketone group at the fifth carbon and a reactive chloride group at the terminal carbonyl position. Its molecular formula is C₆H₉ClO₂, with an average molecular mass of 148.59 g/mol (calculated based on standard atomic weights). This compound is primarily utilized in organic synthesis for introducing the 5-ketohexanoyl moiety into target molecules, such as pharmaceuticals or polymers, via nucleophilic acyl substitution reactions.

Propiedades

Fórmula molecular |

C6H9ClO2 |

|---|---|

Peso molecular |

148.59 g/mol |

Nombre IUPAC |

5-oxohexanoyl chloride |

InChI |

InChI=1S/C6H9ClO2/c1-5(8)3-2-4-6(7)9/h2-4H2,1H3 |

Clave InChI |

ONPSEKCXWKJUJN-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CCCC(=O)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-Ketohexanoylchloride with three analogous compounds: Hex-5-enoyl chloride (unsaturated analog), Valeryl chloride (5-chloro) (halogenated analog), and Hexanoyl chloride (saturated analog).

Key Comparative Insights:

Structural Differences: 5-Ketohexanoylchloride contains a ketone group, absent in Hex-5-enoyl chloride (which has an alkene) and Valeryl chloride (5-chloro-) (which has a chloro substituent). This ketone increases polarity, making it more soluble in polar solvents like acetone or DMF compared to the hydrophobic Hexanoyl chloride . Valeryl chloride, 5-chloro- has two chlorine atoms, leading to higher molecular mass and steric hindrance, which reduces its reactivity in nucleophilic substitutions compared to 5-Ketohexanoylchloride .

Reactivity and Stability: The ketone in 5-Ketohexanoylchloride enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. Hex-5-enoyl chloride’s alkene group offers sites for addition reactions (e.g., hydrohalogenation), but this dual functionality complicates selective acylations compared to 5-Ketohexanoylchloride .

Industrial Applications: 5-Ketohexanoylchloride is niche, used in synthesizing ketone-containing bioactive molecules (e.g., anti-inflammatory agents). Hexanoyl chloride sees broader use in producing esters for fragrances and plasticizers due to its straightforward reactivity .

Research Findings and Contradictions

- Thermal Stability: Valeryl chloride, 5-chloro- decomposes at lower temperatures (~200°C) compared to 5-Ketohexanoylchloride (>220°C), attributed to weaker C-Cl bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.